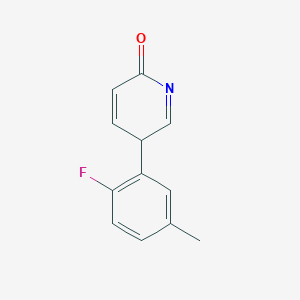![molecular formula C11H16N2O4Pt B12344031 (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum](/img/structure/B12344031.png)
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] is a platinum-based compound known for its potential applications in chemotherapy. It is structurally related to cisplatin and carboplatin, which are well-known antineoplastic agents. This compound has shown promise in preclinical and clinical trials for its efficacy against various cancer cell lines, including those resistant to other platinum-based drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] typically involves the reaction of platinum precursors with cyclobutanedicarboxylic acid and other ligands. One common method includes the reaction of potassium tetrachloroplatinate with cyclobutanedicarboxylic acid in the presence of a base, followed by the addition of amine ligands .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other platinum-based drugs. The process involves large-scale reactions under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the ligands around the platinum center are replaced by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ammonia, chloride ions, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Aplicaciones Científicas De Investigación
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] has several scientific research applications:
Chemistry: Used as a model compound to study platinum-based reactions and mechanisms.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Explored as a potential chemotherapeutic agent, particularly for cancers resistant to other platinum-based drugs.
Industry: Utilized in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug used in chemotherapy
Uniqueness
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] is unique due to its ability to overcome resistance mechanisms that limit the efficacy of other platinum-based drugs. Its distinct ligand structure allows for different interactions with biological targets, potentially leading to improved therapeutic outcomes .
Propiedades
Fórmula molecular |
C11H16N2O4Pt |
|---|---|
Peso molecular |
435.34 g/mol |
Nombre IUPAC |
cyclobutane-1,1-dicarboxylate;platinum(4+);pyrrolidin-1-id-2-ylmethylazanide |
InChI |
InChI=1S/C6H8O4.C5H10N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5-6H,1-4H2;/q;-2;+4/p-2 |
Clave InChI |
WOCODESIHQDLQV-UHFFFAOYSA-L |
SMILES canónico |
C1CC([N-]C1)C[NH-].C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


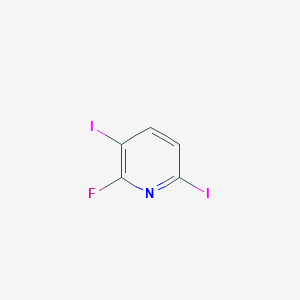
![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)
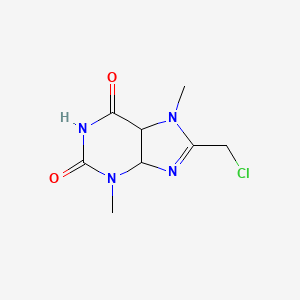
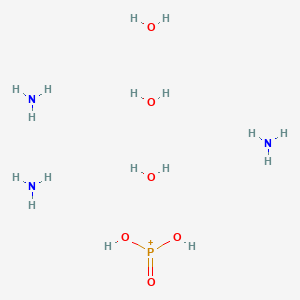
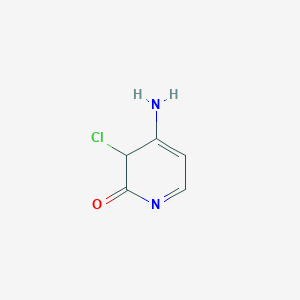
![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)
![2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12343969.png)
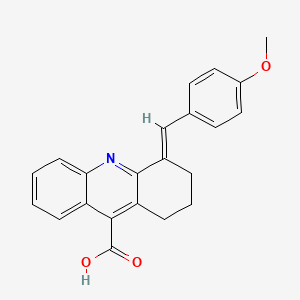
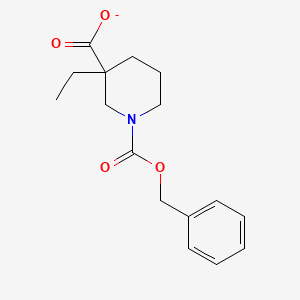
![1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343986.png)


